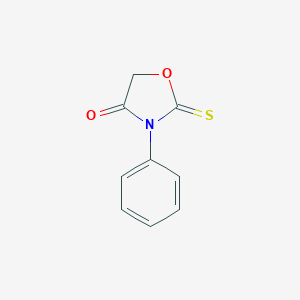
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone, also known as PTP, is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. PTP has been found to exhibit unique pharmacological properties, which make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is as a fluorescent probe for detecting metal ions. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit high selectivity and sensitivity towards copper ions, making it a valuable tool for studying copper homeostasis in biological systems. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been used as a fluorescent probe for detecting zinc ions and has been found to exhibit high selectivity towards zinc ions in the presence of other metal ions.
Mecanismo De Acción
The mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is not fully understood. However, it has been proposed that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone binds to metal ions through its tetrazole and pyridinone moieties, leading to the formation of a stable complex. The fluorescent properties of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone are believed to arise from the interaction between the metal ion complex and the pyridinone moiety, which results in a change in the electronic structure of the molecule.
Biochemical and Physiological Effects:
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been found to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can protect against copper-induced liver damage and reduce the levels of oxidative stress markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for studying metal ion homeostasis in biological systems. Additionally, 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is relatively easy to synthesize and has been reported to exhibit high purity and yield. However, one of the limitations of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its potential toxicity towards cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone research. One potential area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based fluorescent probes for detecting other metal ions, such as iron and manganese. Another area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based inhibitors for copper-dependent enzymes, which may have potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone and its potential toxicity towards cells.
Métodos De Síntesis
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with phenyl isocyanate followed by the reaction with sodium azide and copper sulfate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This method has been reported to yield 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone in high purity and yield.
Propiedades
Nombre del producto |
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone |
|---|---|
Fórmula molecular |
C12H9N5O |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-(1-phenyltetrazol-5-yl)pyridin-4-one |
InChI |
InChI=1S/C12H9N5O/c18-11-6-8-16(9-7-11)12-13-14-15-17(12)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
XGJQQMDCDRQZBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)





![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)
![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)